

An In-depth Technical Guide to (-)-2-Iodooctane (CAS Number: 29117-48-4)

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Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Iodooctane, also known by its systematic IUPAC name (2R)-2-iodooctane, is a chiral alkyl halide of significant interest in organic synthesis and mechanistic studies.^[1] Its utility primarily stems from its role as a substrate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at a stereodefined secondary carbon center. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The properties of **(-)-2-Iodooctane** are summarized in the tables below. It is important to note that while some data is specific to the (R)-enantiomer, other reported values are for the racemic mixture (2-iodooctane). Spectroscopic data for the racemate is generally representative of the individual enantiomers.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	29117-48-4	[1]
Molecular Formula	C ₈ H ₁₇ I	[2][3][4]
Molecular Weight	240.12 g/mol	[2][3]
Appearance	Oily, colorless to yellow or brown liquid	[3]
Boiling Point	225-226 °C (for 1-iodooctane)	[5]
Density	1.325 g/mL	
Specific Rotation [α] _D	-33.3°	
Solubility	Insoluble in water; soluble in organic solvents.	[5]

Table 2: Computed Properties

Property	Value	Source(s)
LogP	3.78	[2]
Complexity	52.5	[2][3]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	5	[2]

Table 3: Spectroscopic Data (for 2-Iodooctane)

Spectrum Type	Key Features
^1H NMR	Data available for the racemate.
^{13}C NMR	Data available for the racemate.
Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at m/z 240. Key fragments expected from loss of iodine and alkyl chain fragmentation. [3]
Infrared (IR) Spectroscopy	C-H stretching ($\sim 2850\text{-}2960\text{ cm}^{-1}$), C-H bending ($\sim 1375\text{-}1465\text{ cm}^{-1}$), C-I stretching ($\sim 500\text{-}600\text{ cm}^{-1}$).

Synthesis of (-)-2-Iodooctane

(-)-2-Iodooctane is typically synthesized from its corresponding chiral alcohol, (S)-(+)-2-octanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A common method is the Finkelstein reaction or a variation thereof.

Experimental Protocol: Synthesis via Mesylate Intermediate

This two-step procedure involves the conversion of the alcohol to a mesylate, which is a good leaving group, followed by displacement with iodide.

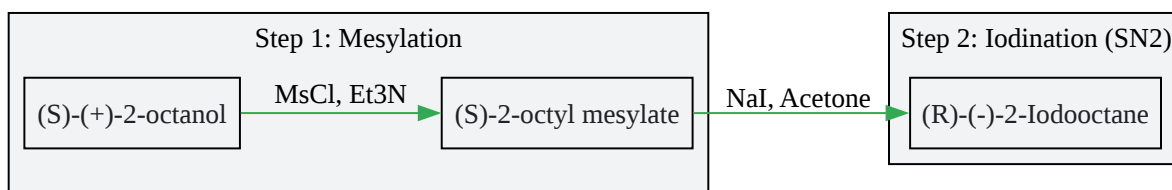
Step 1: Mesylation of (S)-(+)-2-octanol

- To a solution of (S)-(+)-2-octanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.5 equivalents).
- Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by adding cold water. Separate the organic layer.

- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Iodination of the Mesylate

- Dissolve the crude mesylate from Step 1 in acetone.
- Add sodium iodide (3 equivalents) and heat the mixture to reflux.
- Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
- Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude **(-)-2-Iodoctane** by vacuum distillation or column chromatography on silica gel.



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Caption: Synthesis of **(-)-2-Iodoctane**.

Key Reactions and Mechanisms: Nucleophilic Substitution

(-)-2-Iodooctane is a classic substrate for studying the stereochemistry of the S_N2 reaction. A well-documented experiment involves the reaction of optically active 2-iodooctane with radioactive iodide ions (e.g., from Na^{131}I) in acetone.

The Finkelstein Reaction and Stereochemistry

This reaction demonstrates the stereospecificity of the S_N2 mechanism. The incoming iodide nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration.

When (R)-**(-)-2-iodooctane** reacts with a non-radioactive iodide ion, it is converted to (S)-**(+)-2-iodooctane**. Since the nucleophile and the leaving group are the same (iodide), the reaction is reversible and will eventually lead to a racemic mixture (equal amounts of the R and S enantiomers), resulting in a loss of optical activity.

A key finding from kinetic studies is that the rate of racemization is twice the rate of incorporation of a radioactive iodide isotope. This is because for every two molecules that undergo substitution and invert their configuration, only one will have incorporated the radioactive isotope, but the optical rotation of the mixture will have been completely canceled out.



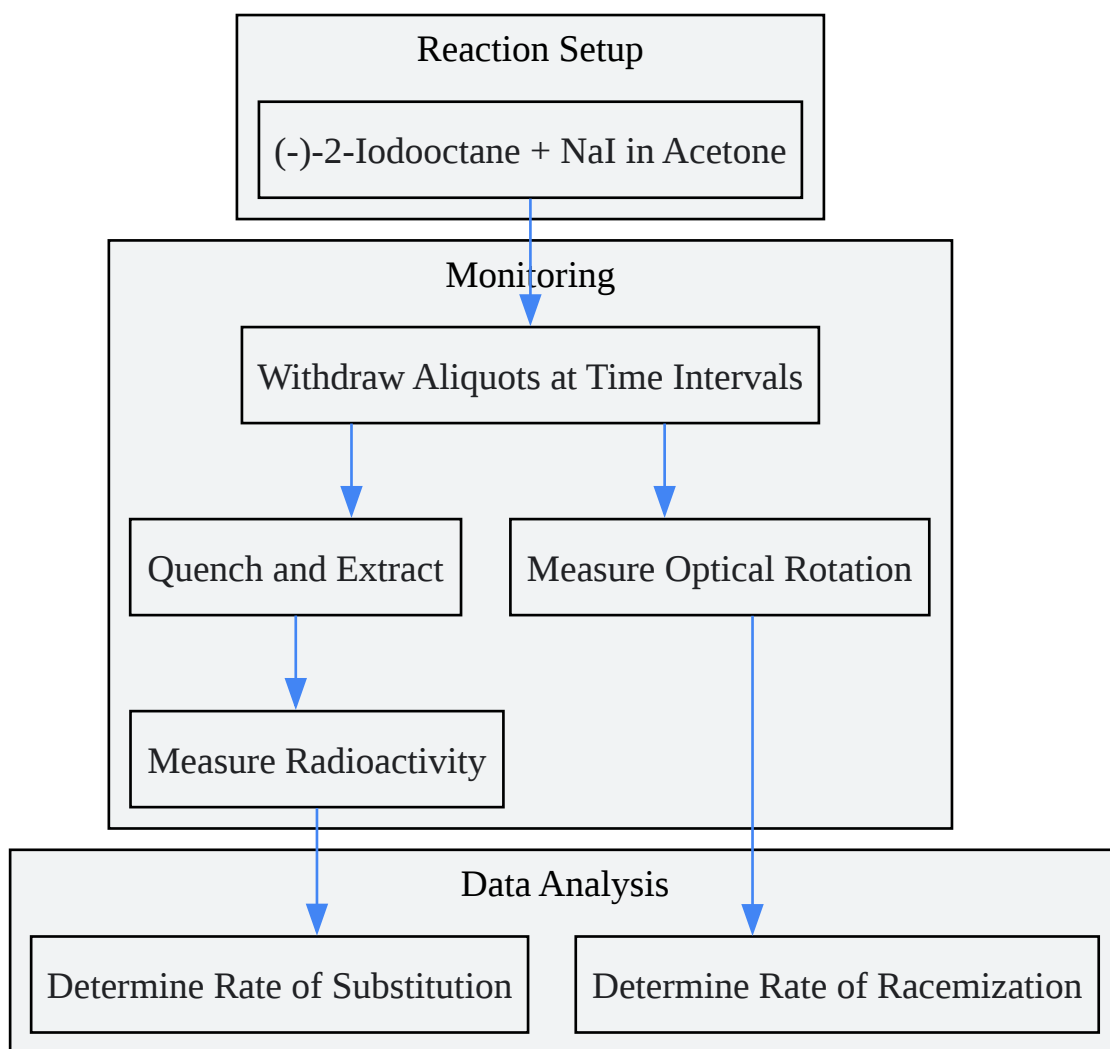
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Caption: S_N2 reaction pathway.

Experimental Protocol: Kinetic Study of Iodide Exchange

This protocol outlines a method to study the kinetics of the iodide exchange reaction.

- Preparation of Solutions:
 - Prepare a standard solution of (R)-(-)-**2-iodooctane** in acetone of known concentration (e.g., 0.1 M).
 - Prepare a standard solution of sodium iodide in acetone of known concentration (e.g., 0.2 M). A portion of this can be made with radioactive Na^{131}I for isotopic exchange studies.
- Reaction Setup:
 - In a thermostatted reaction vessel, mix the solutions of (-)-**2-iodooctane** and sodium iodide.
 - Maintain a constant temperature throughout the experiment.
- Monitoring the Reaction:
 - Polarimetry: At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter. The decrease in optical rotation over time corresponds to the rate of racemization.
 - Isotopic Exchange: At the same time intervals, withdraw another aliquot. Quench the reaction (e.g., by adding a large volume of water and extracting the 2-iodooctane with a non-polar solvent like hexane). The radioactivity of the organic extract can then be measured using a scintillation counter to determine the rate of iodide incorporation.
- Data Analysis:
 - Plot the natural logarithm of the optical rotation versus time to determine the rate constant for racemization.
 - Plot the incorporation of radioactivity versus time to determine the rate constant for substitution.
 - Compare the two rate constants.



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Caption: Workflow for the kinetic study.

Safety and Handling

(-)-2-Iodooctane should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Information

Hazard	Description	Precautionary Measures
Toxicity	Moderately toxic by ingestion. [4] An eye irritant.[4]	Avoid ingestion and contact with eyes.
Irritation	Causes skin and eye irritation. May cause respiratory irritation.	Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Flammability	Combustible liquid.	Keep away from heat, sparks, and open flames.
Stability	Light sensitive; may discolor upon exposure to light.[3]	Store in a tightly sealed, light-resistant container in a cool, dry place.
Decomposition	When heated to decomposition, it may emit toxic fumes of iodide.[4]	Avoid overheating.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Development and Research

The primary application of **(-)-2-Iodooctane** in a research and development context is as a chiral building block. Its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

The ability to undergo S_N2 reactions with a variety of nucleophiles (e.g., amines, thiols, cyanides, azides, and carbanions) makes **(-)-2-Iodooctane** a versatile intermediate for the construction of more complex molecules with a controlled stereocenter. This is particularly valuable in the synthesis of lead compounds and drug candidates in medicinal chemistry.

Conclusion

(-)-2-Iodooctane is a valuable chiral reagent for organic synthesis. Its well-understood reactivity, particularly in S_N2 reactions, makes it a useful tool for introducing functionality with stereochemical control. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

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